(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O3S2/c1-2-24-12(22)7-21-13-9(19)4-3-5-10(13)25-16(21)20-15(23)8-6-11(17)26-14(8)18/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUGTRGEHYEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its structural features, including a thiazole ring and a dichlorothiophene moiety. The compound's molecular formula includes chlorine, fluorine, nitrogen, oxygen, and sulfur, which suggests potential applications in medicinal chemistry, particularly in pharmaceuticals. This article focuses on the biological activity of this compound, summarizing key findings from various studies.
Structural Characteristics
The compound is characterized by:
- Thiazole Ring : Known for its pharmacological properties.
- Dichlorothiophene Moiety : Often associated with antimicrobial and anticancer activities.
- Ethyl Acetate Group : May enhance solubility and bioavailability.
The combination of these structural components may confer unique biological properties that differentiate it from other similar compounds.
Antimicrobial Properties
Preliminary studies indicate that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Contains fluorine; amine functionality | Anticancer properties |
| 5-Chloro-1H-benzimidazole | Contains chlorine; heterocyclic structure | Antimicrobial activity |
| 2-Amino-thiazole | Thiazole ring; amino group | Antiviral properties |
These compounds suggest that this compound may also possess similar activities due to its structural features.
Anticancer Activity
The presence of the thiazole and dichlorothiophene rings in this compound has been linked to anticancer properties in related compounds. Research indicates that derivatives with these structures have shown efficacy against various cancer cell lines. For example, studies have reported that thiazole derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The incorporation of specific functional groups can enhance the anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that the compound interacts with biological targets such as enzymes and receptors due to its structural complexity. Computational chemistry methods may assist in predicting potential interaction pathways and enhancing the understanding of its pharmacodynamics.
Case Studies and Research Findings
- Anticancer Studies : Research on related thiazole compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values indicative of potent anticancer activity against various cancer cell lines .
- Antimicrobial Efficacy : Studies have highlighted the antimicrobial potential of benzothiazole derivatives against bacteria such as Klebsiella pneumoniae, suggesting that this compound may exhibit comparable effects due to its structural components .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique combination of fluorine , chlorine , and thiophene-carbonyl groups differentiates it from related benzothiazole derivatives. Below is a comparative analysis of key structural and functional attributes:
Table 1: Substituent Comparison with Heterocyclic Analogs
Key Observations:
Heterocyclic Diversity: Unlike triazole-based antifungals (e.g., propiconazole), the benzothiazole-thiophene hybrid may offer distinct redox properties or metabolic stability due to sulfur-rich moieties .
Ester Functionality: The ethyl acetate group could influence solubility and bioavailability relative to carbamates () or sulfonylureas (), which often rely on hydrogen-bonding motifs .
Reactivity and Environmental Persistence
The dichlorothiophene group may also contribute to stability akin to environmentally persistent free radicals (EPFRs) observed in indoor particulate matter (), though this requires experimental validation .
Analytical Detection Challenges
The compound’s complexity (multiple halogens, stereochemistry) poses challenges for detection. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) () or adduct ionization methods () could be adapted for analysis. For example, NH₄⁺ or Cl⁻ reagent ions () might enhance sensitivity for oxidized or halogenated species .
Q & A
Q. What are the established synthetic protocols for this compound, and what critical intermediates are involved?
The synthesis typically involves a multi-step route starting with fluorobenzo[d]thiazole derivatives. Key steps include:
- Coupling 4-fluorobenzo[d]thiazol-2-amine with 2,5-dichlorothiophene-3-carbonyl chloride under basic conditions to form the imino linkage.
- Introducing the ethyl acetate moiety via nucleophilic substitution or esterification. Critical intermediates include 4-fluorobenzo[d]thiazol-2-amine and the dichlorothiophene carbonyl chloride precursor. Reaction progress should be monitored via TLC and FT-IR for C=O and C=N bond formation (1650–1750 cm⁻¹) .
Q. Which spectroscopic techniques confirm the molecular structure and Z-configuration of the imino group?
- X-ray crystallography : Resolve stereochemistry definitively using SHELX software for refinement .
- 1H NMR : Analyze coupling constants between the imino proton and adjacent substituents; Z-configuration typically shows distinct NOE correlations between spatially proximate groups.
- 2D NMR (NOESY/ROESY) : Detect through-space interactions to confirm spatial arrangement .
Q. What purification strategies are recommended for isolating high-purity samples?
- Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallize from ethanol/water mixtures (1:3 v/v) to enhance purity.
- Validate purity via HPLC with photodiode array detection (≥95% area) and mass spectrometry .
Q. How can researchers validate fluorobenzo[d]thiazole ring formation during synthesis?
- Monitor ring closure via disappearance of thiol (-SH) signals in 1H NMR.
- Confirm through HMBC NMR correlations between thiazole protons and adjacent carbonyl groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions in multi-step syntheses?
- Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
- Apply response surface methodology to model yield optimization.
- Reference flow chemistry studies for parameter selection (e.g., continuous-flow systems for exothermic steps) .
Q. What methodologies resolve discrepancies in reported solubility profiles across solvent systems?
- Conduct systematic solubility studies using UV-Vis spectroscopy (λ_max tracking) or gravimetric analysis.
- Compare experimental data with computational predictions (COSMO-RS models) to account for solvent polarity and hydrogen bonding .
Q. How can researchers mechanistically investigate the cyclization step in thiazole ring formation?
- Perform density functional theory (DFT) calculations to model transition states and intermediate stability.
- Use in situ IR spectroscopy to monitor reaction kinetics and identify rate-determining steps .
Q. What analytical approaches differentiate between isomeric forms during imino group formation?
- Variable-temperature NMR : Assess rotational barriers around the imino bond.
- High-resolution mass spectrometry : Distinguish isomers via exact mass and fragmentation patterns.
- X-ray crystallography : Definitive structural assignment using SHELX-refined data .
Q. What strategies address contradictory reports about the compound’s catalytic activity in heterocyclic transformations?
Q. How should stability studies be designed to assess degradation pathways?
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Identify degradation products via high-resolution MS/MS and comparative NMR.
- Store samples under inert atmosphere (-20°C) to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
